molecular formula C15H17N3O3 B11426357 4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]morpholine

4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]morpholine

Cat. No.: B11426357
M. Wt: 287.31 g/mol
InChI Key: VBXLJEQLSJOXGO-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]morpholine: 4-(3-Methoxyphenyl)morpholine , is a chemical compound with the following structure:

Structure:C13H15N3O3\text{Structure:} \quad \text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_3 Structure:C13​H15​N3​O3​

It combines a pyrazole ring, a morpholine moiety, and a carbonyl group. The compound exhibits interesting properties due to its structural features.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 4-(3-Methoxyphenyl)morpholine. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The morpholine group is then introduced via condensation with chloroacetyl chloride.

Reaction Conditions::

    Hydrazine Reaction: 4-methoxyphenylhydrazine reacts with ethyl acetoacetate in the presence of a base (such as sodium ethoxide) under reflux conditions.

    Cyclization: Cyclization occurs under acidic conditions, leading to the formation of the pyrazole ring.

    Morpholine Introduction: The final step involves condensation of the pyrazole intermediate with chloroacetyl chloride in the presence of a base (such as triethylamine).

Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route, purification, and isolation of the compound.

Chemical Reactions Analysis

4-(3-Methoxyphenyl)morpholine can undergo various reactions:

    Oxidation: It may be oxidized to form the corresponding N-oxide.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The morpholine nitrogen can undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are commonly used.

    Major Products: The N-oxide and reduced forms are significant products.

Scientific Research Applications

4-(3-Methoxyphenyl)morpholine finds applications in:

    Medicine: It may exhibit pharmacological activity due to its unique structure.

    Chemical Research: As a building block, it contributes to the synthesis of more complex molecules.

    Industry: It could be used in the development of novel materials or catalysts.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While 4-(3-Methoxyphenyl)morpholine shares some features with related compounds, its specific combination of a pyrazole ring and a morpholine group sets it apart. Similar compounds include other pyrazoles, morpholines, and carbonyl-containing molecules.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H17N3O3/c1-20-12-4-2-11(3-5-12)13-10-14(17-16-13)15(19)18-6-8-21-9-7-18/h2-5,10H,6-9H2,1H3,(H,16,17)

InChI Key

VBXLJEQLSJOXGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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